Cas no 1311652-80-8 (N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide)

N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide structure
1311652-80-8 structure
商品名:N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide
CAS番号:1311652-80-8
MF:C15H17N3O2S
メガワット:303.379381895065
CID:5964623
PubChem ID:53583300

N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-cyanobutan-2-yl)-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide
    • EN300-26689333
    • N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide
    • 1311652-80-8
    • AKOS033001574
    • Z1038519126
    • インチ: 1S/C15H17N3O2S/c1-4-15(3,9-16)18-13(19)7-12-10(2)20-14(17-12)11-5-6-21-8-11/h5-6,8H,4,7H2,1-3H3,(H,18,19)
    • InChIKey: OZVBBAGBCUAPDT-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1=NC(=C(C)O1)CC(NC(C#N)(C)CC)=O

計算された属性

  • せいみつぶんしりょう: 303.10414797g/mol
  • どういたいしつりょう: 303.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 107Ų

N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26689333-0.05g
N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide
1311652-80-8 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide 関連文献

N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamideに関する追加情報

Introduction to N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide (CAS No. 1311652-80-8)

N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1311652-80-8, belongs to a class of molecules that incorporate heterocyclic scaffolds, which are widely recognized for their role in drug discovery and development. The presence of a cyano group, a methyl-substituted thiophene ring, and an oxazole moiety contributes to the compound's distinct chemical properties and reactivity, making it a subject of interest for researchers exploring novel therapeutic agents.

The structure of N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide is characterized by its intricate arrangement of functional groups. The cyano group at the nitrogen position of the acetamide moiety introduces a polar character to the molecule, which can influence its solubility and interactions with biological targets. The methyl-substituted thiophene ring enhances the compound's lipophilicity, potentially facilitating its penetration across biological membranes. Additionally, the oxazole ring serves as a key pharmacophore, known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological receptors.

In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with various diseases. The biological activity of N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide has been explored in several preclinical studies, where it has shown promise in inhibiting key enzymes involved in inflammatory responses and cancer progression. Specifically, the compound has demonstrated potential as an antagonist of certain ion channels and as a modulator of protein-protein interactions. These findings have prompted further investigation into its mechanism of action and therapeutic potential.

One of the most compelling aspects of this compound is its ability to interact with multiple targets within biological systems. The heterocyclic framework of N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide allows it to engage with various binding sites on proteins and enzymes, leading to a range of biological effects. For instance, studies have suggested that the acetamide moiety may contribute to its interaction with serine proteases, while the thiophene ring could enhance binding affinity to certain transcription factors. This multifaceted approach makes the compound an attractive candidate for developing drugs that can address complex diseases through multiple mechanisms.

The synthesis of N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-y]acetamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as 5-methylthiophene derivatives and oxazole precursors. These intermediates are then coupled using transition metal-catalyzed reactions or traditional organic coupling techniques to form the desired heterocyclic structure. The introduction of the cyano group and the acetamide functionality requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to optimize these processes, making it feasible to produce larger quantities of the compound for further study.

From a computational chemistry perspective, the molecular properties of N-(1-cyano--methylpropyl]-2-[5-methyl--(thiophen--3--y]-l ,3--oxazol--4--y]acetamide have been extensively modeled using various computational techniques. These studies have provided valuable insights into its electronic structure, solvation behavior, and potential interactions with biological targets. For example, density functional theory (DFT) calculations have been used to predict the optimized geometry and electronic properties of the molecule. Molecular dynamics simulations have further elucidated how the compound behaves in different environments, such as water or lipid bilayers. These computational approaches complement experimental data and help guide the design of more effective derivatives.

The pharmacokinetic profile of N-(l-cyano-l-methylpropyl)--[5--methyl--2--(thiophen--3--y]-l ,3--oxazol--4-y]acetamide is another critical aspect that has been studied in preclinical models. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preliminary studies suggest that this compound exhibits moderate solubility in water and oil-based media, which could influence its bioavailability following oral administration. Additionally, metabolic stability studies have indicated that the molecule undergoes slow degradation in vitro under physiological conditions but may be susceptible to enzymatic hydrolysis in vivo. These findings are crucial for optimizing dosing regimens and minimizing potential side effects.

In conclusion,N-(l-cyano-l-methylpropyl)--[5--methyl--2--(thiophen--3-y]-l ,3--oxazol---4-y]acetamide (CAS No.--1311652808) represents an intriguing example of how structural complexity can lead to novel biological activities. Its unique combination of functional groups makes it a promising candidate for further exploration in drug discovery efforts aimed at treating inflammatory diseases,cancer,and other disorders associated with dysregulated signaling pathways. As research continues,this compoundand its derivatives hold significant potential for advancing therapeutic strategies through innovative chemical design and interdisciplinary collaboration between chemists,biologists,and clinicians.

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